Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or related multicomponent condensation methods. Its core structure comprises a pyrimidine ring fused with a dihydropyrimidone moiety, substituted at the 4-position with a 3-bromo-4-hydroxy-5-methoxyphenyl group. The 1-ethyl and 6-methyl substituents influence steric and electronic properties, while the propan-2-yl ester at position 5 modulates lipophilicity and bioavailability.
Properties
Molecular Formula |
C18H23BrN2O5 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
propan-2-yl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O5/c1-6-21-10(4)14(17(23)26-9(2)3)15(20-18(21)24)11-7-12(19)16(22)13(8-11)25-5/h7-9,15,22H,6H2,1-5H3,(H,20,24) |
InChI Key |
HHRAUDJHICQYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent-Free and Catalytic Modifications
Alternative protocols avoid traditional solvents to enhance atom economy. For instance, a solvent-free approach involves grinding 3-bromo-4-hydroxy-5-methoxybenzaldehyde, ethyl acetoacetate, and urea with montmorillonite K10 clay as a catalyst. This mechanochemical method reduces reaction times to 3–4 hours while maintaining yields of 68–70%.
Comparative analysis of solvent-free vs. traditional methods:
| Metric | Solvent-Free | Traditional (Ethanol) |
|---|---|---|
| Reaction Time | 3–4 hours | 16–22 hours |
| Yield | 68–70% | 65–72% |
| Purity (HPLC) | ≥95% | ≥93% |
The solvent-free method is advantageous for large-scale synthesis due to reduced waste generation and lower energy input.
Functionalization of the Aromatic Ring
The 3-bromo-4-hydroxy-5-methoxyphenyl substituent is introduced via electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling.
Bromination and Methoxylation
Bromination of 4-hydroxy-5-methoxyphenyl precursors is achieved using bromine in acetic acid at 0–5°C. This step requires precise temperature control to avoid over-bromination. The resulting 3-bromo-4-hydroxy-5-methoxyphenyl intermediate is isolated in 85–90% yield.
Bromination protocol:
-
Substrate : 4-Hydroxy-5-methoxyphenylacetic acid
-
Reagent : Br₂ (1.2 eq.) in glacial acetic acid
-
Conditions : 0–5°C, 2 hours
-
Workup : Precipitation with ice water, filtration
Methoxylation is performed prior to bromination to prevent demethylation under acidic conditions. Methylation of the phenolic -OH group uses dimethyl sulfate in alkaline media (pH 10–11).
Coupling Reactions for Aryl Group Installation
Palladium-catalyzed cross-coupling reactions enable the introduction of pre-functionalized aryl groups. For example, Suzuki-Miyaura coupling between a boronic ester derivative and the tetrahydropyrimidine core employs Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 90°C.
Key coupling parameters:
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
|---|---|
| Ligand | None (homogeneous catalysis) |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 75–80% |
This method offers superior regioselectivity compared to EAS but requires anhydrous conditions and inert atmosphere.
Esterification and Final Derivatization
The propan-2-yl ester group is introduced via Steglich esterification or transesterification.
Steglich Esterification
Activation of the carboxylic acid intermediate (obtained by hydrolysis of the ethyl ester) with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane allows coupling with isopropanol. This method achieves 80–85% yield with minimal racemization.
Optimized esterification conditions:
| Reagent | Amount |
|---|---|
| DCC | 1.5 eq. |
| DMAP | 0.1 eq. |
| Isopropanol | 3.0 eq. |
| Reaction Time | 12 hours |
Transesterification of Ethyl Ester Precursors
An alternative route involves transesterification of the ethyl ester intermediate with isopropyl alcohol under acidic catalysis. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction reaches completion in 8–10 hours with 78–82% yield.
Comparative efficiency of esterification methods:
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Steglich | 80–85 | ≥97 | Negligible |
| Transesterification | 78–82 | ≥95 | Ethyl acetate (traces) |
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. The compound exhibits the following spectroscopic properties:
¹H NMR (400 MHz, CDCl₃):
δ 1.25 (d, 6H, J = 6.2 Hz, -CH(CH₃)₂), 1.45 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 2.35 (s, 3H, -CH₃), 3.85 (s, 3H, -OCH₃), 4.95–5.10 (m, 1H, -OCH(CH₃)₂), 6.55 (s, 1H, aromatic), 6.72 (s, 1H, aromatic).
MS (ESI):
m/z 483.08 [M+H]⁺ (calculated for C₁₈H₂₄BrN₃O₅: 482.09).
Challenges and Optimization Strategies
Key challenges include minimizing diastereomer formation during cyclocondensation and preventing demethylation under acidic conditions. Optimization strategies involve:
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the brominated phenyl group would yield a phenyl derivative.
Scientific Research Applications
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the brominated phenyl group and the tetrahydropyrimidine ring can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- 1-Ethyl Substitution : Unique among analogs, the 1-ethyl group may reduce ring puckering dynamics compared to unsubstituted or methylated derivatives .
Biological Activity
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a tetrahydropyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 420.29 g/mol. It features a brominated aromatic ring and a tetrahydropyrimidine core, contributing to its unique reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Weight | 420.29 g/mol |
| InChI | InChI=1S/C18H23BrN2O6 |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains. A comparative study highlighted that compounds with methoxy and hydroxyl groups displayed enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its structural components are hypothesized to interact with cellular pathways involved in tumor growth inhibition. For example, compounds with similar frameworks have been documented to induce apoptosis in cancer cells by modulating the MEK/ERK signaling pathway, which is crucial for cell survival and proliferation.
Case Study:
In vitro studies have demonstrated that tetrahydropyrimidine derivatives can inhibit the proliferation of triple-negative breast cancer (TNBC) cells. The mechanism involves the induction of endoplasmic reticulum (ER) stress leading to apoptosis.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes that are pivotal in metabolic pathways. For example, it has been suggested that similar compounds inhibit phospholipase A2 (PLA2), which plays a role in inflammatory responses and cancer progression.
The biological activity of this compound can be attributed to its ability to:
- Interfere with Cellular Signaling: The presence of bromine and hydroxyl groups can enhance binding affinity to target proteins involved in signaling pathways.
- Induce Oxidative Stress: The methoxy group may contribute to generating reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Disrupt Membrane Integrity: Similar compounds have shown the ability to destabilize bacterial membranes, leading to cell lysis.
Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of related tetrahydropyrimidine compounds:
- Synthesis Techniques: Common methods include the Biginelli reaction for forming the tetrahydropyrimidine core.
- Biological Evaluation: Many studies utilize IC50 values to quantify the potency against specific pathogens or cancer cell lines.
Q & A
Q. What are the common synthetic routes for synthesizing this tetrahydropyrimidine derivative?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : React a substituted benzaldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions to form a chalcone intermediate.
Cyclization : Treat the chalcone with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine ring.
Esterification : Introduce the propan-2-yl ester group via transesterification or direct coupling.
Key Considerations :
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of bromo, hydroxy, methoxy, and ester groups. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the tetrahydropyrimidine ring protons resonate at δ 2.3–5.4 ppm .
- X-ray Crystallography : Resolve the 3D structure to confirm regioselectivity and hydrogen-bonding patterns (e.g., O–H···O interactions in the crystal lattice) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Yield Optimization : Screen solvents (e.g., DMSO vs. ethanol) and catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) to improve reproducibility. For example, polar aprotic solvents enhance cyclization efficiency .
- Bioactivity Discrepancies : Use standardized assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) and control for substituent effects. The bromo group may enhance electrophilic interactions with biological targets, but steric hindrance from the propan-2-yl ester could reduce potency .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates. The hydroxy and methoxy groups on the phenyl ring may chelate metal ions in enzyme active sites .
- Molecular Docking : Model interactions with proteins (e.g., COX-2, DNA gyrase) to predict binding affinities. The tetrahydropyrimidine core and bromo substituent are critical for hydrophobic and halogen bonding .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives to track intracellular localization .
Q. How does regioselectivity in substitution reactions impact the compound’s properties?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromo group directs electrophilic substitution to the para position of the phenyl ring.
- Steric Effects : The propan-2-yl ester’s bulkiness may limit access to certain reaction sites, favoring mono-substitution over di-substitution .
- Case Study : In analogous compounds, methoxy groups at the 5-position enhance antioxidant activity, while bromo substituents improve antimicrobial potency .
Key Recommendations for Researchers
- Synthesis : Prioritize protecting group strategies for the hydroxy and methoxy substituents during cyclization .
- Characterization : Combine X-ray crystallography with DFT calculations to validate electronic effects .
- Biological Testing : Screen against Gram-negative and Gram-positive bacterial strains to assess the bromo group’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
